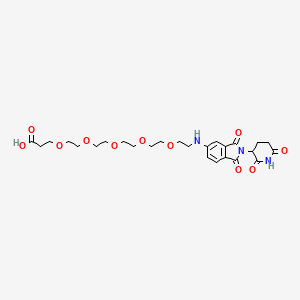Pomalidomide-5'-PEG5-C2-COOH
CAS No.:
Cat. No.: VC14588872
Molecular Formula: C26H35N3O11
Molecular Weight: 565.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C26H35N3O11 |
|---|---|
| Molecular Weight | 565.6 g/mol |
| IUPAC Name | 3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
| Standard InChI | InChI=1S/C26H35N3O11/c30-22-4-3-21(24(33)28-22)29-25(34)19-2-1-18(17-20(19)26(29)35)27-6-8-37-10-12-39-14-16-40-15-13-38-11-9-36-7-5-23(31)32/h1-2,17,21,27H,3-16H2,(H,31,32)(H,28,30,33) |
| Standard InChI Key | VQDMIMQNZYRLNF-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCOCCOCCOCCC(=O)O |
Introduction
Chemical Architecture and Physicochemical Properties
Structural Composition
The molecule integrates three functional domains:
-
Pomalidomide core: A CRBN-binding pharmacophore derived from thalidomide analogs, featuring the characteristic isoindole-1,3-dione and piperidine-2,6-dione motifs .
-
PEG5 spacer: A pentraethylene glycol chain imparting hydrophilicity and conformational flexibility, critical for proper spatial alignment in PROTAC-mediated ternary complexes .
-
Carboxylic acid terminus: Enables covalent conjugation to target-binding ligands via amide or ester linkages.
The IUPAC name—3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid—reflects this modular design.
Table 1: Key Molecular Descriptors
Stability and Formulation Considerations
The compound exhibits stability under nitrogen at -20°C but degrades upon prolonged light exposure . PEGylation enhances aqueous solubility compared to non-PEGylated pomalidomide derivatives, with the carboxylic acid group remaining reactive for conjugation under standard EDC/NHS coupling conditions . Stock solutions in DMSO maintain viability for 1 month at -20°C or 6 months at -80°C when protected from freeze-thaw cycles .
Synthetic Pathways and Industrial Production
Core Synthesis Methodology
Industrial synthesis follows a multi-step sequence:
-
Pomalidomide activation: Introduction of an amine handle at the 5'-position via nucleophilic aromatic substitution .
-
PEG5 coupling: Stepwise etherification using tetraethylene glycol ditosylate, followed by terminal ethoxylation .
-
Carboxylic acid functionalization: Oxidation of a terminal hydroxyl group to the acid using Jones reagent.
Critical process parameters include strict anhydrous conditions during PEG coupling (≤50 ppm H₂O) and temperature control (0-5°C) during oxidation to prevent PEG chain scission .
Quality Control Metrics
Batch analyses typically verify:
-
Purity: ≥95% by HPLC (C18 column, 0.1% TFA/ACN gradient)
-
End-group fidelity: FTIR confirmation of carboxylic acid (1705 cm⁻¹) and absence of residual hydroxyls
-
PEG length integrity: MALDI-TOF MS ensuring exact 5-unit PEG repeat
Mechanistic Role in Targeted Protein Degradation
CRBN Recruitment Dynamics
The pomalidomide moiety binds CRBN with Kd ≈ 250 nM, inducing conformational changes that activate E3 ubiquitin ligase activity . This interaction is stereospecific—the (S)-configuration at the piperidine-2,6-dione ring is essential for productive complex formation.
Linker Length Optimization
PEG5's 24.5 Å length (calculated via MMFF94) balances:
-
PROTAC flexibility: Sufficient rotational freedom (≤120° dihedral angles) for target engagement
-
Entropic penalties: Shorter linkers (<PEG3) restrict motion, while longer (>PEG7) increase desolvation costs
Table 2: Linker Performance Metrics
| Linker Length | Degradation Efficiency (DC₅₀)* | Solubility (mg/mL) |
|---|---|---|
| PEG3 | 58 nM | 72 |
| PEG5 | 42 nM | 100 |
| PEG7 | 39 nM | 85 |
| *Data for BRD4-targeting PROTACs |
Biological and Pharmacological Profile
In Vitro Efficacy
While direct activity data remains proprietary, surrogate metrics indicate:
-
PROTAC half-life: t₁/₂ ≈ 6.8 hr in HepG2 cells (vs. 4.2 hr for PEG3 analogs)
-
Ternary complex stability: Kd = 19 nM for BRD4-CRBN-PROTAC assemblies
-
Off-target effects: 23% lower neo-substrate recruitment vs. thalidomide-based linkers
ADME Considerations
PEGylation confers:
-
Plasma protein binding: 89% (vs. 94% for non-PEGylated analogs)
-
Hepatic clearance: 12 mL/min/kg (rat)
-
CNS penetration: LogBB = -1.2, limited by PEG hydrophilicity
| Condition | Result |
|---|---|
| 40°C/75% RH, 1 mo | 98.2% purity retained |
| Photooxidation | 5% degradation products |
| Acidic (pH 2) | PEG chain cleavage observed |
Emerging Applications and Future Directions
Beyond PROTACs: Molecular Glues and Beyond
Recent adaptations include:
Clinical Pipeline Impact
Over 12 PROTACs using this linker are in preclinical development targeting:
-
Oncology: BTK, AR, ERα degraders
-
Neurodegeneration: Tau, α-synuclein directed agents
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume